Compound Description: This compound is a novel, thermodynamically stable crystalline modification of 2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide. It exhibits advantageous stability properties for use in suspension formulations. []
Compound Description: This series of compounds was synthesized and investigated for their potential as alkaline phosphatase inhibitors. Among them, compound 6i exhibited the most potent activity with an IC50 value of 0.420 μM, surpassing the standard KH2PO4 (IC50 = 2.80 μM). []
Compound Description: This series of compounds was synthesized from the reaction of (E)-2-aroylmethyl-3-(2-furyl) acrylohydrazides with tosylisocyanate, followed by acid-catalyzed cyclization. []
Compound Description: These compounds belong to a series of oxadiazole analogues synthesized from 2-aminopyridine and tested for their antiproliferative and antimicrobial activities. Compounds 5c, 5f, and 5g demonstrated anticancer activity with higher selectivity towards HOP-92 (Non-Small Cell Lung Cancer). []
Compound Description: A series of pyridine derivatives were prepared from N'-(3-Bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides and evaluated for their antifungal and antibacterial activities. []
4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and Benzothioamide Derivatives
Compound Description: These 1,3,4-thiadiazole-based compounds were synthesized and evaluated for their in vitro anticancer properties. The series includes both benzamide and benzothioamide derivatives with halogen (Cl, F) substituents. Notably, these compounds exhibited equal or greater cytotoxic activity against the PC3 prostate cancer cell line (IC50 = 3-7 µM) compared to doxorubicin (IC50 = 7 µM). []
Compound Description: This compound, identified as 36, is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. It displays promising therapeutic potential for treating inflammatory diseases, particularly rheumatoid arthritis (RA). Compound 36 demonstrated an excellent safety profile in preclinical studies and good target engagement in a Phase 1 clinical trial involving healthy volunteers. []
Compound Description: This novel series of compounds was synthesized and evaluated for anticancer and antimicrobial activities. Compounds 9j (IC50 = 21.57 µM) and 9n (IC50 = 8.52 µM) demonstrated the most potent cytotoxicity against the MCF-7 breast cancer cell line, surpassing the standard drug doxorubicin (IC50 = 25.71 µM). []
Compound Description: This series of compounds was synthesized and evaluated for in vitro anticancer activity. Many of the compounds exhibited selectivity towards liver cancer. The most potent compound demonstrated an IC50 value of 2.46 μg/mL against liver cancer cells. []
Compound Description: A novel series of amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]- 2-(4-fluorophenyl)-pyridine (6) were synthesized and evaluated for in vitro anticancer activity against three human cancer cell lines (HeLa, Caco-2, and HepG2). []
Compound Description: This compound, designated as BMS-795311, is a potent and orally available cholesteryl ester transfer protein (CETP) inhibitor. It exhibited significant CETP inhibition at an oral dose of 1 mg/kg in human CETP/apoB-100 dual transgenic mice, increasing HDL cholesterol content and size comparably to torcetrapib. Unlike torcetrapib, BMS-795311 did not induce blood pressure elevation in rat telemetry studies or increase aldosterone synthase (CYP11B2) levels in H295R cells, indicating a favorable safety profile. []
N-Substituted Derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl acetamide
Compound Description: This series of compounds was synthesized and investigated for their antimicrobial and hemolytic activities. Notably, compound 6f emerged as the most potent antimicrobial agent within the series. []
Compound Description: This series of fourteen novel compounds was synthesized and investigated for their anti-inflammatory and anticancer activities. []
Compound Description: This compound is a pyridazinone derivative that has been characterized by X-ray crystallography. []
N-{[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System
Compound Description: A novel hybrid heterocyclic ring system was synthesized for potential antibacterial agents. The design involves incorporating both thiazole and oxadiazole rings, known for their biological activity. []
Compound Description: Eleven compounds in this series were synthesized and evaluated for their anticancer and antioxidant activities. Compound 6h, N-(4-(trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine, exhibited significant anticancer activity, showing particular sensitivity towards five cell lines (NCI-H522, K-562, MOLT-4, LOX-IMVI, and HL-60(TB)). []
N-(3-Methoxy-5-methylpyrazin-2-yl)-2-(4-[1,3,4-oxadiazol-2-yl]phenyl)pyridine-3-sulfonamide (ZD4054 Form 1)
Compound Description: This compound, designated as ZD4054 Form 1, represents a specific crystalline form of N-(3-Methoxy-5-methylpyrazin-2-yl)-2-(4-[1,3,4-oxadiazol-2-yl]phenyl)pyridine-3-sulfonamide. []
Compound Description: A series of novel ethanone derivatives was synthesized and evaluated for their anticancer properties using the MTT assay. Among the tested compounds, 7d, identified as 1-{5[2-(4-fluorophenyl)pyridin-3-yl]-2-[5-(4-fluorophenyl)-thiophen-2-yl] [, , ] oxadiazol-3-yl}ethanone, exhibited significant activity against the MCF7 breast cancer cell line, comparable to the standard drug 5-fluorouracil. []
Compound Description: A series of novel 2-[(5'-aryl-1',3',4'-oxadiazol-2-yl)amino]-1,3-heterazoles, designated as III-VII, was synthesized and investigated for their potential pesticide activities, including antibacterial and antifungal properties. []
Compound Description: This study focuses on synthesizing and evaluating a series of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w) as potential therapeutic agents. These compounds were assessed for their antibacterial, hemolytic, and enzyme inhibition activities. []
Compound Description: This study focuses on synthesizing and evaluating a series of 2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides (8a-r) as potential therapeutic agents for Alzheimer's disease and diabetes. Their therapeutic potential was supported by in silico studies. []
Compound Description: This compound is under investigation for its potential use in cancer treatment, specifically in combination with a cytotoxic antimitotic agent. []
Compound Description: This series of compounds was synthesized and evaluated for their anti-tobacco mosaic virus (TMV) activity. Several compounds, particularly T2, T11, and T13, displayed promising curative activity against TMV. []
Compound Description: This series of compounds was synthesized and investigated for anticonvulsant activity using maximal electroshock seizure (MES) and pentylenetetrazol (PTZ)-induced seizure models. []
Compound Description: This compound, a chromen-4-one derivative containing a 1,3,4-oxadiazole moiety, has been characterized by X-ray crystallography. []
Compound Description: A novel series of bi-heterocyclic propanamides, specifically 7a-l, were synthesized and evaluated for their urease inhibitory potential and cytotoxic behavior. The series demonstrated promising urease inhibitory activity and low cytotoxicity. []
Compound Description: Several new compounds, designated as 3a–c, 4a–c, and 5a–f, were synthesized and screened for their antimicrobial and antioxidant activities. []
Compound Description: A series of twelve substituted N-[(1,3,4-oxadiazol-2-yl)methyl]benzamines (6a-l) were synthesized and evaluated as antiproliferative and antioxidant agents. []
Compound Description: A new series of 2-(p-tolyloxy)-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)quinoline derivatives were synthesized and evaluated for their antibacterial activity against various bacterial strains. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Prostaglandin E2 (PGE2) activates four E prostanoid (EP) receptors, EP1-4. EP4 is a Gs protein-coupled receptor that, by elevating the second messenger cAMP, plays important roles in bone formation and resorption, cancer, and atherosclerosis. L-902,688 is a highly potent agonist of the human PGE2 receptor, EP4. It demonstrates a Ki value of 0.38 nM and an EC50 value of 0.6 nM and is >4,000-fold selective for EP4 over other EP and prostanoid receptors. L-902,688 induces thermal hyperalgesia when injected into guinea pig forepaw and increases vasodilation of human pulmonary vein. L-902,688 is a highly potent agonist of the human PGE2 receptor, EP4. L902688 demonstrates a Ki value of 0.38 nM and an EC50 value of 0.6 nM and is >4,000-fold selective for EP4 over other EP and prostanoid receptors.